molecular formula C49H62O18 B048437 9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione CAS No. 113395-84-9

9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Cat. No. B048437
M. Wt: 939 g/mol
InChI Key: IXPHWNDNFODHFL-NNVSXWABSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione is a natural product found in Streptomyces albogriseolus, Streptomyces griseoincarnatus, and Streptomyces lusitanus with data available.

Scientific Research Applications

Chemical Synthesis and Structural Analysis

The compound is a complex organic molecule with potential applications in chemical synthesis and structural analysis. Research has indicated that similar compounds with intricate structures involving anthracene and oxan rings have been synthesized and analyzed for various chemical properties. For example, Mukovoz et al. (2016) discussed the reaction of methyl 3,4-dihydroxy-6-oxoalka-2,4-dienoates with anthranilic acid hydrazide, yielding complex products with structures determined through IR, NMR spectra, and X-ray diffraction data (Mukovoz et al., 2016). Similarly, compounds with anthracene rings have been synthesized and their fluorescence properties described, indicating potential applications in material sciences and chemical sensors (Memeo et al., 2014).

Chemosensor Activity

Compounds with structures related to the one mentioned have been synthesized and shown to exhibit chemosensor activity. For instance, Tolpygin (2012) synthesized 2-(anthracen-9-yl)-substituted imidazolidines and hexahydropyrimidines, revealing their potential in detecting metal ions like Cd2+, Cu2+, and Hg2+ (Tolpygin, 2012). This indicates that the compound could be explored for its chemosensor capabilities, potentially contributing to environmental monitoring and industrial applications.

Biological and Pharmacological Potential

While your request specifically excludes drug use, dosage, and side effects, it's worth noting that compounds with structural similarities have shown biological and pharmacological potential. Swelam et al. (2003) discussed the synthesis of fused tetraazabenzo[a]cyclopenta[h]anthracene and tetraaza-dibenzo[a,h]anthracene, emphasizing their pharmacological interest (Swelam et al., 2003). While this is outside the specified focus, it suggests a broader context in which such compounds might be studied.

properties

CAS RN

113395-84-9

Product Name

9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Molecular Formula

C49H62O18

Molecular Weight

939 g/mol

IUPAC Name

9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

InChI

InChI=1S/C49H62O18/c1-21-29(50)9-14-35(61-21)65-31-11-12-33(60-23(31)3)38-25(5)64-46(45(57)44(38)56)28-8-7-26-39(42(28)54)41(53)27-17-18-48(58)20-47(6,19-34(52)49(48,59)40(27)43(26)55)67-37-16-13-32(24(4)63-37)66-36-15-10-30(51)22(2)62-36/h7-8,17-18,21-25,31-33,35-38,44-46,54,56-59H,9-16,19-20H2,1-6H3/t21?,22?,23?,24?,25?,31?,32?,33?,35?,36?,37?,38-,44+,45-,46-,47?,48?,49?/m0/s1

InChI Key

IXPHWNDNFODHFL-NNVSXWABSA-N

Isomeric SMILES

CC1[C@H]([C@H]([C@@H]([C@@H](O1)C2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C=CC5(C4(C(=O)CC(C5)(C)OC6CCC(C(O6)C)OC7CCC(=O)C(O7)C)O)O)O)O)O)C8CCC(C(O8)C)OC9CCC(=O)C(O9)C

SMILES

CC1C(CCC(O1)C2C(OC(C(C2O)O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)OC7CCC(C(O7)C)OC8CCC(=O)C(O8)C)O)O)O)C)OC9CCC(=O)C(O9)C

Canonical SMILES

CC1C(CCC(O1)C2C(OC(C(C2O)O)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6(C5(C(=O)CC(C6)(C)OC7CCC(C(O7)C)OC8CCC(=O)C(O8)C)O)O)O)C)OC9CCC(=O)C(O9)C

synonyms

grincamycin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 2
9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 3
9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 4
9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 5
9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Reactant of Route 6
9-[(2S,3S,4R,5S)-3,4-dihydroxy-6-methyl-5-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxan-2-yl]-4a,8,12b-trihydroxy-3-methyl-3-[6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-2,4-dihydrobenzo[a]anthracene-1,7,12-trione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.